molecular formula C18H18ClNO4S B6413374 2-Chloro-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid CAS No. 1261982-09-5

2-Chloro-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid

Cat. No.: B6413374
CAS No.: 1261982-09-5
M. Wt: 379.9 g/mol
InChI Key: HSZUUWAOJMTVFU-UHFFFAOYSA-N
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Description

2-Chloro-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzoic acid core substituted with a chloro group and a piperidin-1-ylsulfonyl phenyl group. Its distinct structure makes it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid typically involves multiple steps. One common method starts with the preparation of 4-(piperidin-1-ylsulfonyl)aniline, which is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the corresponding chloroacetamide derivative. This intermediate is then subjected to further reactions to introduce the benzoic acid moiety and the chloro substituent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

2-Chloro-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This compound may also interfere with cellular processes by binding to key receptors or enzymes, leading to altered cellular functions .

Comparison with Similar Compounds

    4-(Piperidin-1-ylsulfonyl)aniline: A precursor in the synthesis of the target compound.

    Chloroacetamide Derivatives: Compounds with similar structural features and reactivity.

    Benzoic Acid Derivatives: Compounds with a benzoic acid core and various substituents.

Uniqueness: 2-Chloro-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid stands out due to the combination of its chloro, sulfonyl, and piperidinyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in multiple fields .

Properties

IUPAC Name

2-chloro-4-(4-piperidin-1-ylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4S/c19-17-12-14(6-9-16(17)18(21)22)13-4-7-15(8-5-13)25(23,24)20-10-2-1-3-11-20/h4-9,12H,1-3,10-11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSZUUWAOJMTVFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30692391
Record name 3-Chloro-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261982-09-5
Record name 3-Chloro-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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